molecular formula C21H24N4O3S2 B6581134 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide CAS No. 1219140-65-4

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B6581134
CAS No.: 1219140-65-4
M. Wt: 444.6 g/mol
InChI Key: VVXXRZUTLZFEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C21H24N4O3S2 and its molecular weight is 444.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.12898299 g/mol and the complexity rating of the compound is 728. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S2/c1-14-8-9-15(2)19-18(14)23-21(29-19)24(13-16-6-4-10-22-12-16)20(26)17-7-5-11-25(17)30(3,27)28/h4,6,8-10,12,17H,5,7,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXXRZUTLZFEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4CCCN4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide (CAS Number: 1219140-65-4) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core and a pyrrolidine moiety, contributing to its diverse biological activities. Its molecular formula is C21H24N4O3S2C_{21}H_{24}N_{4}O_{3}S_{2}, with a molecular weight of 444.6 g/mol . The structural representation is as follows:

FeatureDescription
Molecular FormulaC21H24N4O3S2
Molecular Weight444.6 g/mol
CAS Number1219140-65-4

Antimicrobial Activity

Recent studies have indicated that compounds with a benzothiazole structure exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The compound's ability to inhibit the growth of these pathogens is attributed to its interaction with specific bacterial enzymes.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through several mechanisms, including the modulation of cell cycle progression and the activation of caspases. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The benzothiazole moiety may interact with active sites on target enzymes, inhibiting their function.
  • Receptor Interaction : The pyridinylmethyl group could enhance binding affinity to specific receptors involved in cellular signaling pathways.
  • Induction of Apoptosis : By activating apoptotic pathways, the compound may promote cell death in cancerous cells.

Study 1: Antimicrobial Efficacy

A study published in Research on Chemical Intermediates evaluated the antimicrobial activity of various benzothiazole derivatives. The results indicated that compounds similar to this compound exhibited Minimum Inhibitory Concentrations (MIC) ranging from 25 to 50 µg/mL against M. tuberculosis .

Study 2: Anticancer Properties

In another study featured in Medicinal Chemistry Communications, researchers assessed the cytotoxic effects of several benzothiazole derivatives on human cancer cell lines. The findings revealed that compounds with structural similarities to the target compound induced significant cell death through apoptosis at concentrations as low as 10 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.